molecular formula C10H12N2O2 B8700140 2,5-Dimethylbenzene-1,4-dicarboxamide CAS No. 847974-06-5

2,5-Dimethylbenzene-1,4-dicarboxamide

Cat. No. B8700140
M. Wt: 192.21 g/mol
InChI Key: ORKLAWVQZCGGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylbenzene-1,4-dicarboxamide is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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properties

CAS RN

847974-06-5

Product Name

2,5-Dimethylbenzene-1,4-dicarboxamide

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2,5-dimethylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C10H12N2O2/c1-5-3-8(10(12)14)6(2)4-7(5)9(11)13/h3-4H,1-2H3,(H2,11,13)(H2,12,14)

InChI Key

ORKLAWVQZCGGQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N)C)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,5-Dimethylterephthalic acid (200 mg, 1.03 mmol) was dissolved in DMF (5 mL) and HATU (392 mg, 1.03 mmol) was added and the mixture was stirred at ambient for 15 minutes. N,N-Diisopropylethylamine (0.7 mL, 3.99 mmol) was added and after 5 minutes 1-[6-(3-endo-amino-8-azabicyclo[3.2.1]oct-8-yl)pyridine-3-yl]ethanone (prepared in Example 19 Step 3) (250 mg, 1.02 mmol) was added and the mixture was stirred at 50° C. for 15 h. The mixture was cooled to ambient temperature and HATU (392 mg, 1.03 mmol) and N,N-diisopropylethylamine (0.2 mL, 1.14 mmol) were added and the mixture was stirred at ambient for 15 minutes. Ammonia gas was bubbled into the solution and a thick precipitate formed. The mixture was stirred at 50° C. for 0.5 h and then was cooled to ambient temperature and was concentrated. The residue was treated with 1N aqueous hydrochloric acid (2 mL) and DMSO. Water was added and the precipitate was collected by filtration then further purified by reverse phase HPLC. The pure fractions were combined and concentrated to an aqueous residue. The aqueous residue was basified with sodium bicarbonate and extracted with ethyl acetate (2×). The combined organic portion was dried over magnesium sulfate then filtered and was concentrated to afford N-[8-(5-acetylpyridin-2-yl)-8-azabicyclo[3.2.1]oct-3-endo-yl]-2,5-dimethylbenzene-1,4-dicarboxamide (77 mg, 0.183 mmol, 18% yield). 1H NMR (400 MHz, d6-DMSO): δ 8.74 (d, 1H), 8.28 (d, 1H), 7.97 (dd, 1H), 7.71 (br s, 1H), 7.41 (br s, 1H), 7.24 (s, 1H), 7.12 (s, 1H), 6.79 (d, 1H), 4.62 (br s, 2H), 3.87 (br s, 1H), 2.45 (s, 3H), 2.35 (s, 3H), 2.30 (s, 3H), 2.27-2.18 (m, 2H), 2.15-1.94 (m, 4H), 1.89 (d, 2H); MS (EI) for C24H28N4O3: 421 (MH+).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
392 mg
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
1-[6-(3-endo-amino-8-azabicyclo[3.2.1]oct-8-yl)pyridine-3-yl]ethanone
Quantity
250 mg
Type
reactant
Reaction Step Three
Name
Quantity
392 mg
Type
reactant
Reaction Step Four
Quantity
0.2 mL
Type
reactant
Reaction Step Four

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